molecular formula C16H16O3S B6343770 (2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one CAS No. 1002926-48-8

(2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Cat. No.: B6343770
CAS No.: 1002926-48-8
M. Wt: 288.4 g/mol
InChI Key: ABPLZUREMXKHJG-BQYQJAHWSA-N
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Description

(2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a 3,4-dimethoxyphenyl group and a 5-methylthiophen-2-yl group connected by a propenone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 5-methylthiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. Purification of the compound is typically achieved through recrystallization or column chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Potential use as an anti-inflammatory and anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Used in the development of organic electronic materials and dyes.

Mechanism of Action

The biological activity of (2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways. The compound can also induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

    (2E)-1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the thiophene ring, which may affect its biological activity.

    (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-thienyl)prop-2-en-1-one: Contains a thiophene ring but without the methyl substitution, which can influence its reactivity and properties.

Uniqueness: The presence of both the 3,4-dimethoxyphenyl and 5-methylthiophen-2-yl groups in (2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one provides a unique combination of electronic and steric effects, enhancing its potential biological activity and making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-11-4-6-13(20-11)7-8-14(17)12-5-9-15(18-2)16(10-12)19-3/h4-10H,1-3H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPLZUREMXKHJG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=CC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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